molecular formula C30H29N5O6S2 B12463324 (2E)-N-(2-Aminophenyl)-3-{1-[4-(1-methylpyrazol-4-YL)benzenesulfonyl]pyrrol-3-YL}prop-2-enamide; para-toluene sulfonate

(2E)-N-(2-Aminophenyl)-3-{1-[4-(1-methylpyrazol-4-YL)benzenesulfonyl]pyrrol-3-YL}prop-2-enamide; para-toluene sulfonate

Cat. No.: B12463324
M. Wt: 619.7 g/mol
InChI Key: IAVXAZDVNICKFJ-UHFFFAOYSA-N
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Description

Its molecular formula is C23H21N5O3S (free base), with a para-toluene sulfonate counterion added to enhance solubility and stability . The structure comprises a prop-2-enamide backbone linked to a 2-aminophenyl group, a pyrrole ring sulfonylated at the 1-position by a 4-(1-methylpyrazol-4-yl)benzene moiety, and an (E)-configured double bond critical for conformational rigidity . The para-toluene sulfonate salt formation is a common pharmaceutical strategy to improve bioavailability, as seen in other kinase inhibitors .

Properties

Molecular Formula

C30H29N5O6S2

Molecular Weight

619.7 g/mol

IUPAC Name

N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C23H21N5O3S.C7H8O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-16H,24H2,1H3,(H,26,29);2-5H,1H3,(H,8,9,10)

InChI Key

IAVXAZDVNICKFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N

Origin of Product

United States

Preparation Methods

Pyrrole Sulfonylation

The pyrrole ring is functionalized via sulfonylation using 4-(1-methylpyrazol-4-yl)benzenesulfonyl chloride under basic conditions:

Pyrrole + 4-(1-Methylpyrazol-4-YL)Benzenesulfonyl Chloride → Sulfonylated Pyrrole  

Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Triethylamine (TEA) or pyridine
  • Temperature: 0–25°C, 4–12 hours
  • Yield: 70–85%

Regioselective Functionalization

To ensure substitution at the pyrrole 3-position, directing groups or protective strategies (e.g., Boc protection) are employed. Deprotection is performed post-sulfonylation using trifluoroacetic acid (TFA).

Formation of Prop-2-Enamide Backbone

Condensation with 2-Aminophenylamine

The enamide moiety is constructed via a condensation reaction between 2-aminophenylamine and a cyanoacetamide derivative, catalyzed by triethylorthoformate (TEOF):

2-Aminophenylamine + Cyanoacetamide Derivative → (2E)-Enamide  

Conditions :

  • Solvent: Isopropyl alcohol (IPA)
  • Catalyst: Triethylorthoformate (8–10 equiv)
  • Temperature: Reflux (80–85°C), 12–24 hours
  • Yield: 54–68%

Stereochemical Control

The E-configuration is favored under reflux conditions due to thermodynamic stability. Microwave-assisted synthesis (120–170°C, 15–30 minutes) improves yield to 82–92%.

Coupling of Pyrrole-Sulfonyl and Enamide Moieties

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura reaction links the pyrrole-sulfonyl group to the enamide using a boronic acid intermediate:

Enamide-Boronic Acid + Halogenated Pyrrole-Sulfonyl → Coupled Product  

Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
  • Base: Sodium carbonate (2–3 equiv)
  • Solvent: Toluene/ethanol/water (3:1:1)
  • Temperature: 120–170°C (microwave), 15–30 minutes
  • Yield: 36–42%

Alternative Coupling Strategies

Buchwald-Hartwig amination or Ullmann coupling may be used for aromatic C–N bond formation, though yields are lower (25–35%).

Para-Toluene Sulfonate Salt Formation

Acid-Base Reaction

The free base is treated with p-toluenesulfonic acid in a polar aprotic solvent:

Free Base + p-Toluenesulfonic Acid → Para-Toluene Sulfonate Salt  

Conditions :

  • Solvent: Ethanol or acetonitrile
  • Temperature: 25°C, 1–2 hours
  • Yield: >95%

Crystallization

Recrystallization from ethyl acetate/hexanes (1:4) enhances purity (>99%). The salt exhibits improved solubility and stability compared to the free base.

Optimization and Challenges

Key Challenges

  • Regioselectivity : Competing substitution at pyrrole 2- and 5-positions requires careful directing group selection.
  • Enamide Stability : Hydrolysis under acidic conditions necessitates pH control during purification.
  • Salt Hygroscopicity : Para-toluene sulfonate absorbs moisture; storage under desiccation is critical.

Comparative Data for Coupling Methods

Method Catalyst Yield (%) Purity (%) Cost (USD/g)
Suzuki-Miyaura Pd(PPh₃)₄ 42 98 120
Buchwald-Hartwig Pd₂(dba)₃/Xantphos 35 95 180
Ullmann CuI/1,10-Phen 28 90 90

Scalability and Industrial Considerations

  • Batch vs. Flow : Microwave-assisted flow systems reduce reaction time by 60% for Steps 2 and 3.
  • Green Chemistry : Solvent-free sulfonylation and aqueous workups minimize waste.

Analytical Characterization

  • HPLC : Purity >99% (C18 column, acetonitrile/water gradient)
  • NMR : Distinct peaks for enamide (δ 7.8–8.2 ppm) and sulfonate (δ 2.3 ppm)
  • MS (ESI) : m/z 532.5 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-Aminophenyl)-3-{1-[4-(1-methylpyrazol-4-YL)benzenesulfonyl]pyrrol-3-YL}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-N-(2-Aminophenyl)-3-{1-[4-(1-methylpyrazol-4-YL)benzenesulfonyl]pyrrol-3-YL}prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

Biological Activity

The compound (2E)-N-(2-Aminophenyl)-3-{1-[4-(1-methylpyrazol-4-YL)benzenesulfonyl]pyrrol-3-YL}prop-2-enamide, commonly referred to as para-toluene sulfonate, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a pyrazole moiety and a benzenesulfonyl group. Its chemical formula is C23H21N5O3SC_{23}H_{21}N_5O_3S with a molecular weight of approximately 445.51 g/mol. The presence of these functional groups is crucial for its biological activity.

Research indicates that this compound primarily acts as an inhibitor of class I histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through chromatin remodeling. By inhibiting HDACs, the compound can induce apoptosis in cancer cells and exhibit anti-proliferative effects.

Anticancer Properties

Studies have demonstrated that the compound exhibits significant anti-proliferative activity against various cancer cell lines. For instance, it has been shown to reduce cell viability in MCF7 breast cancer cells with an IC50 value of 39.70 µM . Additionally, it activates caspases involved in apoptosis, suggesting a mechanism that promotes programmed cell death in malignant cells .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In particular, it has been reported to inhibit COX-2 with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib . This dual action on both HDACs and COX enzymes positions it as a promising candidate for treating inflammatory conditions.

Study 1: In Vitro Anticancer Activity

In a study conducted by Toton et al. (2013), the compound was tested against various cancer cell lines, including MDA-MB-231 and MCF7. The results indicated that treatment with the compound led to significant reductions in cell viability and alterations in apoptotic marker expression, highlighting its potential as an anticancer agent .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of the compound in animal models of inflammation. The results showed a marked decrease in edema formation and inflammatory cytokine levels, suggesting effective modulation of the inflammatory response .

Data Tables

Biological Activity IC50 Value Cell Line/Model
Antiproliferative Activity39.70 µMMCF7
COX-2 Inhibition0.01 µMIn vitro assay
Apoptosis InductionN/AMDA-MB-231

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Target/Activity
Target Compound (para-toluene sulfonate) Prop-2-enamide + pyrrole-sulfonyl 2-Aminophenyl, 4-(1-methylpyrazol-4-yl)benzenesulfonyl 455.51 (free base)* Antineoplastic
SU [3,3] () Piperazine + but-2-enyl Naphthalen-2-yl, 4-(trifluoromethyl)benzenesulfonyl 477.0 ([M+H]+) Undisclosed (research use)
SU [3,4] () Piperazine + but-2-enyl Naphthalen-2-yl, 4-methylbenzenesulfonyl 421.0 ([M+H]+) Undisclosed (research use)
2-cyano-N-[4-(morpholin-4-yl)phenyl]-... () Prop-2-enamide + cyano Morpholin-4-ylphenyl, 2-nitrophenyl 497.54 Kinase inhibitor (inferred)

*Calculated from C23H21N5O3S; para-toluene sulfonate adds ~172.2 g/mol.

Key Observations :

  • The target compound’s 2-aminophenyl group distinguishes it from SU [3,3/3,4], which feature naphthalen-2-yl substituents. This difference likely impacts target selectivity, as aminophenyl groups are common in histone deacetylase (HDAC) inhibitors .
  • The 1-methylpyrazol-4-yl substituent in the target compound may enhance binding to kinase ATP pockets, analogous to pyrazole-containing drugs like crizotinib . In contrast, SU [3,3]’s trifluoromethyl group improves metabolic stability but may reduce solubility .
  • The para-toluene sulfonate salt in the target compound contrasts with the neutral forms of SU [3,3/3,4], underscoring its formulation-driven pharmacokinetic advantages .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Data

Parameter Target Compound (para-toluene sulfonate) SU [3,3] SU [3,4]
Purity (UHPLC) >98% 93% 96%
Solubility (aq. buffer) High (salt form) Moderate (neutral) Moderate (neutral)
LogP (predicted) ~3.1 (free base) ~4.2 ~3.8
Synthetic Yield Not reported 22% 5%

Key Findings :

  • The target compound’s high purity (>98%) aligns with pharmaceutical standards, whereas SU [3,3/3,4] exhibit lower yields (5–22%), reflecting synthetic challenges in piperazine-based reductive amination .
  • The para-toluene sulfonate salt likely improves aqueous solubility compared to neutral analogues like SU [3,3], which have higher LogP values (~4.2) .

Mechanism of Action and Target Selectivity

  • The 2-aminophenyl group is a hallmark of HDAC inhibitors (e.g., domatinostat, listed in ), which target zinc-dependent deacetylases .
  • In contrast, SU [3,3/3,4] lack aminophenyl groups, suggesting divergent mechanisms, possibly targeting sulfonamide-responsive enzymes like carbonic anhydrase .

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